Scientific Field: Chemical Ecology
Summary of the Application: This compound has been studied for its potential as an antifeedant for the Pine Weevil, Hylobius abietis. Antifeedants are substances that deter insects from feeding and can be used as a form of pest control.
Results or Outcomes: The study led to the discovery of numerous new, potent, phenylpropanoid antifeedants for the pine weevil.
Scientific Field: Organic Chemistry
Summary of the Application: “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used as a starting material in the synthesis of methyl 3,3-bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
Methods of Application or Experimental Procedures: The synthesis is achieved by means of the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter.
Summary of the Application: “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used in the synthesis of lithium enolate.
Methods of Application or Experimental Procedures: The synthesis is achieved via reaction with lithium diisopropylamide.
Summary of the Application: “Methyl 3-[3-(dimethylamino)phenyl]propanoate” is used in the synthesis of methyl 3-(4-(dimethylamino)phenyl)acrylate.
Methods of Application or Experimental Procedures: The synthesis is achieved via reaction with methanol.
Methyl 3-[3-(dimethylamino)phenyl]propanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 219.28 g/mol. This compound features a propanoate group attached to a dimethylamino-substituted phenyl ring, which contributes to its unique chemical properties and potential biological activities. The presence of the dimethylamino group enhances its lipophilicity, allowing it to permeate biological membranes effectively.
There is no current information available on the mechanism of action of this specific compound.
Research indicates that methyl 3-[3-(dimethylamino)phenyl]propanoate exhibits notable biological activities, particularly in the realm of medicinal chemistry. Its structure suggests potential applications as an anticancer agent, as compounds with similar functional groups have shown efficacy in inhibiting tumor growth. The dimethylamino moiety is often associated with increased biological activity due to its ability to interact with various biological targets .
The synthesis of methyl 3-[3-(dimethylamino)phenyl]propanoate can be achieved through several methods:
Methyl 3-[3-(dimethylamino)phenyl]propanoate has potential applications in various fields:
Interaction studies involving methyl 3-[3-(dimethylamino)phenyl]propanoate have shown that it can interact with various biological macromolecules. Its ability to cross cellular membranes suggests that it may influence cellular signaling pathways and enzyme activities. Further studies are needed to elucidate its specific interactions and mechanisms of action within biological systems.
Several compounds share structural similarities with methyl 3-[3-(dimethylamino)phenyl]propanoate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 2-(dimethylamino)benzoate | Dimethylamino group on a benzoic acid derivative | More aromatic character; potential for different reactivity |
| Methyl 4-(dimethylamino)benzoate | Dimethylamino group on para position | Different electronic properties due to position |
| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Contains an oxo group | Enhanced reactivity due to carbonyl presence |
Methyl 3-[3-(dimethylamino)phenyl]propanoate stands out due to its specific arrangement of functional groups and its potential biological activities, particularly as an anticancer agent.
The Chemical Abstracts Service Registry Number 1234503-56-0 serves as the unique and unambiguous identifier for Methyl 3-[3-(dimethylamino)phenyl]propanoate [1] [2] [3]. This numerical identifier, assigned by the Chemical Abstracts Service, provides a standardized method for identifying this specific chemical substance across multiple databases and regulatory applications [4]. The CAS Registry Number system has been the global standard for chemical identification since 1965, ensuring clear communication and avoiding confusion that might arise from the use of multiple chemical names [4]. The CAS Registry Number 1234503-56-0 is recognized internationally and allows for precise identification of this compound in scientific literature, regulatory documents, and commercial applications [1] [5] [2] [3].
The molecular descriptors for Methyl 3-[3-(dimethylamino)phenyl]propanoate encompass several standardized representations that provide comprehensive structural information. The International Union of Pure and Applied Chemistry name for this compound is methyl 3-(3-(dimethylamino)phenyl)propanoate [1] [5] [2] [3]. This systematic nomenclature follows established IUPAC conventions for naming organic compounds, specifically propanoate esters with aromatic substituents [6] [7].
The molecular formula C₁₂H₁₇NO₂ indicates the compound contains twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms [1] [5] [2] [3] [8]. The molecular weight is calculated as 207.27 grams per mole [1] [5] [2] [3] [8]. These fundamental molecular descriptors provide essential information for chemical identification and quantitative analysis.
The Simplified Molecular Input Line Entry System representation is expressed as O=C(OC)CCC1=CC=CC(N(C)C)=C1 [1] [5] [2] [3]. The canonical SMILES notation, which provides a unique representation, is written as COC(=O)CCC1=CC=C(C=C1)N(C)C [5] [2] [3]. These linear notations encode the complete molecular structure in a compact, machine-readable format that facilitates database searches and computational analysis [9].
The International Chemical Identifier provides a standardized layered representation: InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3 [1] [5] [2] [3]. This representation includes detailed connectivity information and is complemented by the InChI Key ZYNQHQZLWXVHII-UHFFFAOYSA-N [1] [5] [2] [3], which serves as a hashed version of the full InChI for rapid database lookups and compound identification [9].
| Parameter | Value | Description |
|---|---|---|
| IUPAC Name | methyl 3-(3-(dimethylamino)phenyl)propanoate | Systematic chemical name |
| Molecular Formula | C₁₂H₁₇NO₂ | Elemental composition |
| Molecular Weight | 207.27 g/mol | Molar mass |
| SMILES | O=C(OC)CCC1=CC=CC(N(C)C)=C1 | Linear structural notation |
| Canonical SMILES | COC(=O)CCC1=CC=C(C=C1)N(C)C | Unique linear representation |
| InChI | InChI=1S/C12H17NO2/c1-13(2)11-6-4-5-10(9-11)7-8-12(14)15-3/h4-6,9H,7-8H2,1-3H3 | Layered structural identifier |
| InChI Key | ZYNQHQZLWXVHII-UHFFFAOYSA-N | Hashed identifier key |
Methyl 3-[3-(dimethylamino)phenyl]propanoate is classified within multiple structural database categories that reflect its chemical composition and functional groups. The compound is assigned the MDL Number MFCD27959373 [1] [5] [2] [3] [8], which is used by the MDL Information Systems for compound identification and database management.
From a chemical taxonomy perspective, this compound belongs to the class of organic compounds known as carboxylic acid esters [10] [11]. Specifically, it is categorized as a propanoate ester, which are carboxylic acid derivatives where the carbon atom from the carbonyl group is attached to an alkyl or aryl moiety through an oxygen atom, forming an ester linkage [10] [6] [7]. The compound further belongs to the subclass of aromatic carboxylic acid esters due to the presence of the dimethylaminophenyl aromatic ring system [12].
Within the broader classification framework, Methyl 3-[3-(dimethylamino)phenyl]propanoate falls under the kingdom of organic compounds, specifically within the superclass of organic acids and derivatives [10] [11]. The direct parent classification is carboxylic acid esters, with the molecular framework being classified as an aromatic compound containing aliphatic acyclic components [12] [10].
The structural database categorizations also recognize this compound as containing both aromatic and aliphatic functionalities. The aromatic portion consists of a benzene ring substituted with a dimethylamino group, while the aliphatic portion comprises the propanoate ester chain [12]. This dual nature places the compound in databases under multiple functional group categories, including tertiary amines, aromatic compounds, and methyl esters [12] [10].